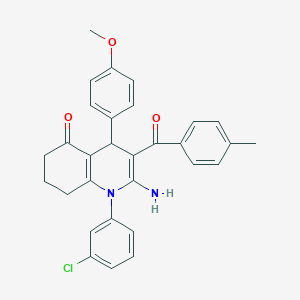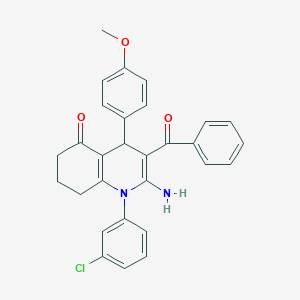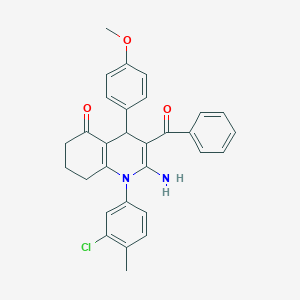![molecular formula C20H21FN2O3 B304397 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, also known as EFEP, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EFEP is a pyrrolidine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
作用機序
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor and modulate its activity, which could have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its specificity for the sigma-1 receptor. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cellular processes. However, one limitation of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its relatively low potency. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a lower potency than other sigma-1 receptor ligands, which could limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One area of research could be to further explore the mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione and its effects on the sigma-1 receptor. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, particularly in the treatment of neurological disorders. Finally, future research could focus on developing more potent analogs of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione that could be used in a wider range of lab experiments.
合成法
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction of 4-ethoxybenzaldehyde with 3-fluoroacetophenone, followed by a reductive amination reaction with pyrrolidine-2,5-dione. The resulting compound is then purified through column chromatography. The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been described in detail in several scientific publications, including a paper by Li et al. (2016).
科学的研究の応用
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is in the field of neuroscience. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of neurological processes. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to modulate the activity of the sigma-1 receptor, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
特性
製品名 |
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
分子式 |
C20H21FN2O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3 |
InChIキー |
MNSBLJMLIGRDSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















